Tert-butyl 3-[5-(aminomethyl)-1,3,4-thiadiazol-2-yl]azetidine-1-carboxylate
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Overview
Description
Reagents: 5-(aminomethyl)-1,3,4-thiadiazole, coupling agents (e.g., EDC, DCC)
Conditions: The reaction is typically performed at room temperature, under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often using automated systems to control reaction parameters and ensure consistent product quality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-[5-(aminomethyl)-1,3,4-thiadiazol-2-yl]azetidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the azetidine ring, followed by the introduction of the thiadiazole moiety. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high purity and yield.
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Step 1: Synthesis of Azetidine Ring
Reagents: tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate, suitable solvents (e.g., ethanol, methanol)
Conditions: The reaction is carried out under inert gas (e.g., nitrogen) to prevent oxidation, at a temperature range of 0-10°C.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-[5-(aminomethyl)-1,3,4-thiadiazol-2-yl]azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiadiazole moiety can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed at room temperature.
Reduction: Lithium aluminum hydride; carried out under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; reaction conditions vary depending on the nucleophile used.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted azetidines with various functional groups.
Scientific Research Applications
Tert-butyl 3-[5-(aminomethyl)-1,3,4-thiadiazol-2-yl]azetidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl 3-[5-(aminomethyl)-1,3,4-thiadiazol-2-yl]azetidine-1-carboxylate involves its interaction with specific molecular targets. The thiadiazole moiety is known to interact with enzymes and proteins, potentially inhibiting their activity. The azetidine ring may also play a role in stabilizing the compound’s interaction with its targets, enhancing its overall efficacy .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate
- tert-Butyl 3-(cyanomethyl)azetidine-1-carboxylate
- tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate
Uniqueness
Tert-butyl 3-[5-(aminomethyl)-1,3,4-thiadiazol-2-yl]azetidine-1-carboxylate is unique due to the presence of both the azetidine ring and the thiadiazole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
tert-butyl 3-[5-(aminomethyl)-1,3,4-thiadiazol-2-yl]azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2S/c1-11(2,3)17-10(16)15-5-7(6-15)9-14-13-8(4-12)18-9/h7H,4-6,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZZLBNBADJOZBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=NN=C(S2)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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